![molecular formula C15H19Cl4N3OS B15081530 N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The resulting intermediate is then reacted with hexanoyl chloride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as hydroxide ions, amines; reactions are often conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple chlorine atoms and the carbamothioyl group contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
- N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)butanamide
- N-(2,2,2-trichloro-1-{[(3-naphthyl)carbamothioyl]amino}ethyl)benzamide
Uniqueness
N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide stands out due to its specific combination of functional groups and the presence of a hexanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19Cl4N3OS |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]hexanamide |
InChI |
InChI=1S/C15H19Cl4N3OS/c1-2-3-4-9-12(23)21-13(15(17,18)19)22-14(24)20-11-8-6-5-7-10(11)16/h5-8,13H,2-4,9H2,1H3,(H,21,23)(H2,20,22,24) |
InChI Key |
OBKHHKNEPFWLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B15081452.png)
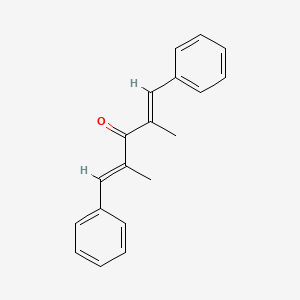
![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B15081483.png)
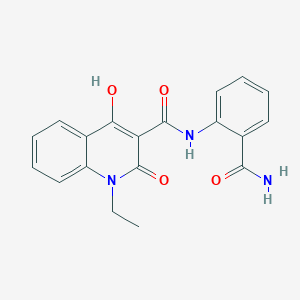
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15081499.png)
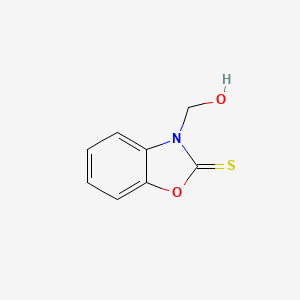
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
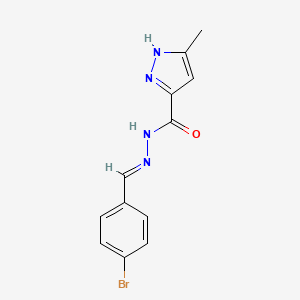

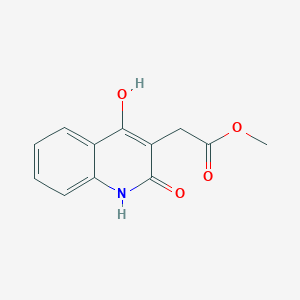
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
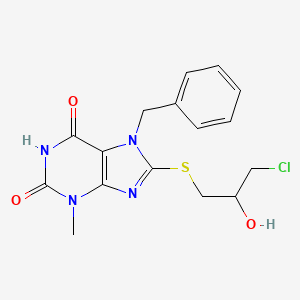
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
